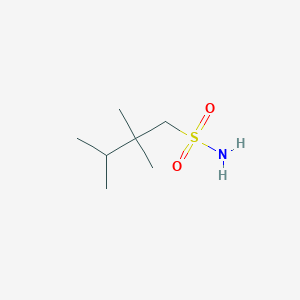
2,2,3-Trimethylbutane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2,3-Trimethylbutane-1-sulfonamide” is a chemical compound with the molecular formula C7H17NO2S . It has a molecular weight of 179.28 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2,2,3-Trimethylbutane-1-sulfonamide” is 1S/C7H17NO2S/c1-6(7(2,3)4)5-11(8,9)10/h6H,5H2,1-4H3,(H2,8,9,10) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“2,2,3-Trimethylbutane-1-sulfonamide” is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources.
Aplicaciones Científicas De Investigación
Antibacterial Resistance Research
Research on sulfonamides, which includes 2,2,3-Trimethylbutane-1-sulfonamide, has primarily focused on understanding bacterial resistance to these compounds. Studies have explored the spread of resistance genes and drug-insensitive variants of enzymes targeted by sulfonamides, such as dihydropteroate synthase. These insights are critical in veterinary and human healthcare due to the widespread use of sulfonamides in treating bacterial infections (Sköld, 2001).
Combustion and Chemical Kinetics
2,2,3-Trimethylbutane has been studied in the context of its oxidation properties, specifically when added to mixtures of hydrogen and oxygen. These studies are significant for understanding the combustion processes and chemical kinetics of such compounds, potentially relevant in fuel research and applications (Baldwin, Walker, & Walker, 1981).
Enzyme Inhibition and Antimicrobial Applications
Sulfonamides, including 2,2,3-Trimethylbutane-1-sulfonamide, have been explored as inhibitors of various enzymes, contributing to their application in antimicrobial therapies. Their role in inhibiting enzymes like carbonic anhydrases in Mycobacterium tuberculosis points to their potential in treating bacterial infections with new mechanisms of action (Güzel et al., 2009).
Molecular Structure and Vibrational Analysis
Studies have also been conducted on the molecular structure and vibrational properties of trimethylalkanes like 2,2,3-Trimethylbutane. These researches offer insights into the conformations and chemical properties of such compounds, which can be essential in material science and chemical engineering (Crowder & Gross, 1983).
Chemical Kinetic Studies as Anti-Knock Additives
Research into 2,2,3-Trimethylbutane's role as an anti-knock additive in fuels has been conducted. This involves studying its ignition properties and combustion behavior, which is vital for evaluating its effectiveness in enhancing fuel quality (Atef et al., 2019).
Mecanismo De Acción
Target of Action
Sulfonamides, a class of compounds to which 2,2,3-trimethylbutane-1-sulfonamide belongs, are known to target bacterial enzyme dihydropteroate synthetase .
Mode of Action
Sulfonamides, including 2,2,3-Trimethylbutane-1-sulfonamide, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is crucial for the synthesis of folic acid in these organisms .
Biochemical Pathways
The primary biochemical pathway affected by 2,2,3-Trimethylbutane-1-sulfonamide is the folic acid metabolism cycle . By inhibiting the enzyme dihydropteroate synthetase, the compound prevents the synthesis of folic acid, a vital component for bacterial growth and reproduction .
Pharmacokinetics
Most sulfonamides are readily absorbed orally, widely distributed throughout all tissues, and their antibacterial action is inhibited by pus .
Result of Action
The inhibition of folic acid synthesis by 2,2,3-Trimethylbutane-1-sulfonamide leads to a decrease in bacterial growth and reproduction, as folic acid is essential for these processes .
Safety and Hazards
The safety information for “2,2,3-Trimethylbutane-1-sulfonamide” indicates that it is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It may also cause drowsiness or dizziness .
Propiedades
IUPAC Name |
2,2,3-trimethylbutane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2S/c1-6(2)7(3,4)5-11(8,9)10/h6H,5H2,1-4H3,(H2,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZGHADEOKRBNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)CS(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3-Trimethylbutane-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-methylbenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2411833.png)
methanone](/img/structure/B2411835.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2411836.png)
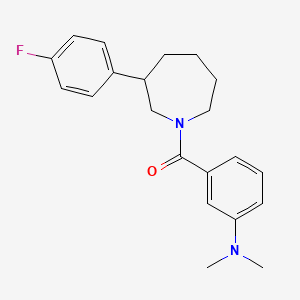

![N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2411843.png)
![4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2411845.png)
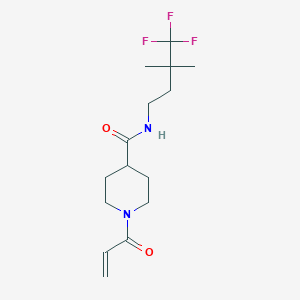
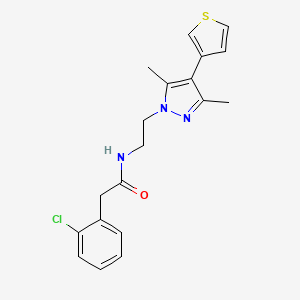
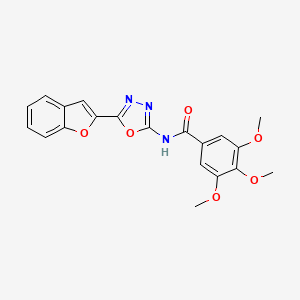
![(1H-indol-2-yl)(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2411850.png)
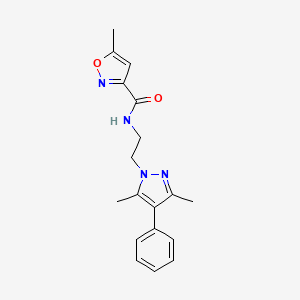
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2411852.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2411854.png)